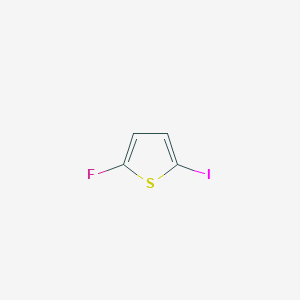

2-Fluoro-5-iodothiophene

Description

Significance of Halogenated Thiophenes as Versatile Building Blocks

Thiophene (B33073) and its derivatives are recognized as important heterocyclic compounds in medicinal chemistry and materials science. Halogenated thiophenes, in particular, serve as critical intermediates for creating a wide range of organic molecules, including pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the thiophene ring is a widely used strategy in medicinal chemistry to adjust a molecule's physiological properties and improve both its pharmacokinetic and pharmacological characteristics. wiley.com These halogenated building blocks are frequently used in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For instance, halogenated 2-thiophenecarboxylic acid derivatives are key components for a new family of 1,2,4-triazole (B32235) insecticides. nih.gov The versatility of these compounds makes them valuable in developing novel chemical entities with potential therapeutic or material applications.

Strategic Importance of Fluorine and Iodine Substituents in Molecular Design

The strategic placement of fluorine and iodine atoms on an organic scaffold like thiophene offers distinct advantages in molecular design.

Fluorine: The incorporation of fluorine into a potential drug molecule is a common strategy used to enhance its properties. nih.gov Due to its high electronegativity and small size, fluorine can improve metabolic stability by blocking sites on the molecule that are prone to oxidation by the body. mdpi.combohrium.com This can lead to a longer duration of action for a drug. Furthermore, fluorine can alter a molecule's physical properties, such as its lipophilicity and the acidity or basicity of nearby functional groups, which can in turn influence membrane permeability, solubility, and how the molecule binds to its biological target. acs.orgacs.org In some cases, the introduction of fluorine has led to enhanced binding affinity and potency of drug candidates. bohrium.comacs.org

Iodine: The iodine substituent plays a crucial role in synthetic chemistry. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various chemical reactions. This reactivity is particularly valuable in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental methods for constructing complex molecules. evitachem.com Hypervalent iodine reagents are also recognized for their utility as oxidants in facilitating such coupling reactions. frontiersin.org Molecular iodine itself can act as a catalyst for certain transformations, promoting reactions under mild and environmentally friendly conditions. nih.govqtanalytics.in The presence of an iodine atom on an aromatic ring thus provides a reactive handle for chemists to elaborate the structure and build more complex and diverse compounds.

Overview of Research Trajectories for 2-Fluoro-5-iodothiophene

Research involving this compound leverages the combined properties of its thiophene core and its halogen substituents. It is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The differential reactivity of the C-F and C-I bonds allows for selective, stepwise functionalization. The iodine atom can be readily transformed through cross-coupling reactions, while the fluorine atom can remain to confer its beneficial properties on the final product. This makes the compound an attractive starting material for creating novel compounds for drug discovery programs and for developing new organic materials with interesting electronic properties, such as those used in organic semiconductors and light-emitting diodes. lookchem.comcymitquimica.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H2FIS |

| Molecular Weight | 227.99 g/mol |

| InChI Key | QKBQPGIVOIYVJF-UHFFFAOYSA-N |

| Predicted XlogP | 2.7 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIS/c5-3-1-2-4(6)7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBQPGIVOIYVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodothiophene and Its Analogues

Regioselective Synthesis of Fluorinated and Iodinated Thiophene (B33073) Rings

Achieving the precise 2,5-disubstitution pattern on a thiophene ring with two different halogens like fluorine and iodine requires careful synthetic planning to control the regioselectivity of the halogenation steps or the construction of the ring itself.

Direct Halogenation Strategies

Direct halogenation of an existing thiophene ring is a common approach for synthesizing halo-thiophenes. However, installing both a fluorine and an iodine atom regioselectively onto an unsubstituted thiophene in one pot is generally not feasible due to differing reaction mechanisms and reactivity. The synthesis is typically approached in a stepwise manner.

One potential pathway involves the initial fluorination of the thiophene ring followed by iodination. The fluorination of thiophenes can be challenging; however, methods like anodic fluorination of benzo[b]thiophene derivatives have been reported to yield monofluorinated products. researchgate.net Another approach is the Balz–Schiemann reaction on an appropriately substituted aminothiophene. researchgate.net Once 2-fluorothiophene is obtained, a regioselective iodination at the C5 position can be performed. The C2 and C5 positions of thiophene are most susceptible to electrophilic substitution. pharmaguideline.com With the C2 position blocked by fluorine, an electrophilic iodination agent would be directed to the C5 position. A classic method for iodinating thiophene involves the use of iodine and mercuric oxide, which has been shown to produce 2-iodothiophene (B115884) from thiophene. orgsyn.org A similar strategy could be applied to 2-fluorothiophene to yield the target compound.

Alternatively, one could start with 2-iodothiophene and attempt a fluorination reaction. However, electrophilic fluorination might be complex, and nucleophilic fluorination would require a suitable leaving group at the C2 position. A more common route for introducing fluorine is often via organometallic intermediates or specialized fluorinating agents early in the synthesis. dundee.ac.uk

Cyclization and Ring-Forming Reactions for Thiophene Synthesis

Constructing the thiophene ring from acyclic precursors offers an alternative route that can provide high regioselectivity by pre-installing the desired functionalities on the starting materials. researchgate.net A variety of methods exist for thiophene synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Gewald synthesis for 2-aminothiophenes. pharmaguideline.comderpharmachemica.com

More advanced methods involve the cyclization of functionalized alkynes. nih.govresearchgate.net For instance, the iodocyclization of 1-mercapto-3-yn-2-ols using molecular iodine can produce 3-iodothiophenes. organic-chemistry.org By designing a suitable fluorinated alkyne precursor, it might be possible to adapt such cyclization strategies to form a 2-fluoro-5-iodothiophene derivative. These cyclization reactions can often be performed under mild conditions and offer a high degree of atom economy. nih.gov Transition-metal-free strategies, such as the dehydration and sulfur cyclization of alkynols with elemental sulfur, also provide a pathway to substituted thiophenes. organic-chemistry.org

A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes has also been developed for the regioselective synthesis of substituted thiophenes, which demonstrates the broad scope of modern ring-forming reactions. nih.gov The key to applying these methods for the synthesis of this compound lies in the synthesis of an appropriately halogenated acyclic starting material.

Transition Metal-Catalyzed Cross-Coupling Approaches

The C-I bond in this compound is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the C5 position, making the compound a versatile building block for more complex molecules.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govtcichemicals.com

In the context of this compound, the C5-iodo position would selectively react with various aryl or heteroaryl boronic acids. This allows for the synthesis of 2-fluoro-5-(hetero)arylthiophenes, which are key structures in many functional materials and biologically active compounds. tcichemicals.com The general catalytic cycle involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for Suzuki couplings on thiophene substrates have been well-optimized. For example, the double Suzuki coupling of 2,5-dibromothiophene with arylboronic acids has been achieved using Pd(PPh₃)₄ as a catalyst and a base like potassium phosphate in a dioxane/water solvent system. nih.govnih.gov Similar conditions would be applicable for the monosubstitution of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High | nih.gov |

| 2,5-dibromo-3-hexylthiophene | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Moderate to Good | nih.gov |

| Aryl Bromide | Aryl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Excellent | mdpi.com |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uk This reaction is instrumental in synthesizing conjugated systems used in molecular electronics and natural product synthesis. nih.gov

Using this compound as the substrate, the Sonogashira coupling would selectively occur at the C5 position to introduce an alkyne moiety, yielding 2-fluoro-5-(alkynyl)thiophenes. These products can serve as precursors for more complex heterocyclic systems or polymers. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes, which is a common side reaction in copper-catalyzed systems. nih.gov

Studies on the Sonogashira coupling of 2-iodothiophene with phenylacetylene have shown high yields using a (PPh₃)₂PdCl₂ catalyst in an ionic liquid solvent. researchgate.net Similarly, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with a wide range of terminal alkynes using Pd(PPh₃)₄ and CuI, demonstrating the reaction's compatibility with fluorine-containing heterocycles. soton.ac.uk

Table 2: Example Conditions for Sonogashira Coupling of Halo-aromatics

| Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodothiophene | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV] (Ionic Liquid) | 80% | researchgate.net |

| 6-bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | THF / Et₃N | Good to Excellent | soton.ac.uk |

| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ / Cu₂O/Al₂O₃ | THF / DMA | 60% (Flow) | rsc.org |

| 2-Bromoanilines | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP / ACN | Up to 97% | nih.gov |

Kumada-Tamao-Corriu (KTC) and Negishi Couplings

The Kumada-Tamao-Corriu (KTC) coupling was one of the first transition metal-catalyzed cross-coupling reactions developed for C-C bond formation. chem-station.comorganic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. chem-station.com This method is advantageous for its use of readily available Grignard reagents and inexpensive nickel catalysts. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. chem-station.com

For this compound, a Kumada coupling would involve its reaction with an aryl or alkyl Grignard reagent, again proceeding selectively at the C5-iodo position. Nickel catalysts, often favored for their lower cost, are effective for this transformation. organic-chemistry.org Asymmetric versions of the Kumada coupling have also been developed for reactions involving alkyl electrophiles. nih.gov

The Negishi coupling, which uses organozinc reagents, is a closely related and complementary method. Organozinc reagents are less reactive and more functional-group-tolerant than their Grignard counterparts. chem-station.com The conversion of a Grignard reagent into an organozinc species via transmetalation allows for a Negishi-type coupling, expanding the scope of substrates that can be used. chem-station.com Iron-catalyzed coupling reactions have also emerged as a more sustainable alternative to palladium and nickel for certain cross-coupling transformations. longdom.orgtcichemicals.com

Direct Arylation Polymerization (DArP) Protocols

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.net DArP creates C-C bonds between (hetero)aryl halides and C-H bonds directly, avoiding the need for organometallic intermediates and reducing toxic byproducts. umn.eduresearchgate.net For monomers like this compound, the C-I bond serves as the reactive site for coupling with a comonomer containing an active C-H bond.

The fluorinated arylene unit is a common component in high-performance π-conjugated polymers used in organic light-emitting diodes (OLEDs). doi.org The inclusion of fluorine can influence the polymer's electronic properties, solubility, and stability. In a typical DArP reaction, a palladium catalyst, often in conjunction with a phosphine ligand and a base, is used to couple the halo-monomer with a C-H active monomer. For instance, the polycondensation of 2,7-dibromo-9,9-dioctylfluorene with 1,2,4,5-tetrafluorobenzene via DArP has been shown to be highly efficient. doi.org

While specific DArP protocols for this compound are not extensively detailed in readily available literature, the principles can be extrapolated from similar fluorinated and halogenated thiophene monomers. A key challenge in DArP of thiophenes with available β-protons is the potential for β-defects, which can disrupt conjugation and alter the material's properties. researchgate.net Optimized conditions, such as lower reaction temperatures, reduced catalyst loading, and the use of bulky carboxylate ligands, are crucial for minimizing these defects and achieving high regioregularity. researchgate.net For example, a nonstoichiometric DArP of octafluorobiphenyl with an excess of 2,7-diiodo-9,9-dioctyl-9H-fluorene using a Pd/Ag dual-catalyst system has been demonstrated to produce high molecular weight polymers. nih.gov

| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Key Finding | Reference |

| Pd(OAc)₂ | Neodecanoic acid | K₂CO₃ | DMAc | 70 | Optimized conditions to limit β-defects in P3HT synthesis. | researchgate.net |

| Pd/Ag dual-catalyst | - | - | Water/2-MeTHF | Mild | Produces high molecular weight polymer from nonstoichiometric ratios. | nih.gov |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Mesitylene | 120-140 | General conditions for DArP. | umn.edu |

Halogen-Dance Reactions and Related Rearrangements for Regioisomeric Control

The halogen dance (HD) reaction is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This rearrangement is a powerful tool for synthesizing isomers that are otherwise difficult to access. clockss.orgscribd.com The driving force is typically the formation of a more stable carbanion intermediate. wikipedia.org

For halothiophenes, the HD reaction is well-documented. researchgate.netwhiterose.ac.uk The process usually begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then induce halogen migration. In the case of this compound, the iodine atom is more prone to migration than the fluorine atom. clockss.org The fluorine atom would likely act as a directing meta-directing group (DMG), influencing the site of initial deprotonation.

A typical HD sequence on a dihalothiophene could involve:

Deprotonation by a strong base at a position ortho to a directing group.

Reaction of the resulting anion with a halogen source (often another molecule of the starting material) to form a dihalogenated species and a new lithiated species.

Propagation of the reaction through a halogen-metal exchange, leading to the thermodynamically most stable anion. wikipedia.org

Quenching with an electrophile to install a functional group at a new position.

This reaction allows for the functionalization of positions that are not accessible through classical metalation or substitution reactions. clockss.org For example, lithiation of 2-bromo-5-methylthiophene with LDA can lead to a selective halogen dance, generating 3-bromo-2-lithio-5-methylthiophene, which can be trapped with various electrophiles. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

Creating chiral molecules with high enantiomeric purity is a central goal in modern organic synthesis. ethz.ch Asymmetric synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, resolution, or enantioselective catalysis. ethz.chthieme.de

While the direct enantioselective functionalization of this compound is a highly specialized area with limited specific examples in the literature, general principles of asymmetric synthesis can be applied. For instance, if a functional group introduced via C-H activation or a halogen-dance reaction creates a prochiral center, a chiral catalyst or reagent could be employed to induce stereoselectivity.

A relevant example is the development of methods for the enantioselective synthesis of chiral sulfonimidoyl fluorides (SIFs) from sulfenamides. nih.gov This process involves a series of one-pot tandem reactions to create chiral sulfur centers with high enantiomeric excess. nih.gov Such strategies, which focus on creating chirality at a heteroatom, could potentially be adapted to thiophene derivatives. Furthermore, enantioselective hydrogenation of α-trifluoromethylidene lactams has been developed to provide chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivity, demonstrating a pathway to chiral fluorine-containing heterocycles. rsc.org

Scalable Synthesis and Flow Chemistry Approaches

Translating synthetic methodologies from the laboratory bench to a larger, industrial scale requires robustness, efficiency, and safety. elveflow.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing in this regard. nih.govatomfair.com These benefits include superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. elveflow.comzendy.io

The direct arylation of thiophenes is a reaction that has been successfully adapted to a continuous flow process. researchgate.netunipd.it By using a packed-bed reactor containing a solid base like potassium carbonate, researchers have developed a reliable "in-flow" method for the direct arylation of thiophene derivatives with aryl bromides. researchgate.netunipd.it This approach achieves high yields (up to 90%) with residence times of 30-60 minutes and has been demonstrated on a gram scale with a productivity of 1.1 g/h. researchgate.netunipd.it

Such a flow chemistry setup could be readily applied to the synthesis of derivatives of this compound, particularly for C-H arylation reactions. The improved control and efficiency offered by flow reactors are particularly beneficial for optimizing reaction conditions and minimizing the formation of byproducts, which is crucial for producing high-purity materials for electronic applications. unipd.it Furthermore, flow systems are ideal for multi-step syntheses, enabling the integration of several reaction and purification steps into a single, continuous, and automated process. elveflow.commit.edu

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Iodothiophene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation, and 2-fluoro-5-iodothiophene serves as an excellent electrophilic partner. The generally accepted catalytic cycle for reactions like the Suzuki-Miyaura and Stille couplings involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition and Reductive Elimination Pathways

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. semanticscholar.org This step involves the cleavage of the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond, leading to the selective formation of a square planar palladium(II) intermediate. semanticscholar.orgnsf.gov The reaction proceeds via a three-centered concerted mechanism for aryl iodides. princeton.edu The electron-withdrawing fluorine atom at the 2-position is expected to increase the electrophilicity of the thiophene (B33073) ring, potentially accelerating the rate of oxidative addition compared to non-fluorinated analogues. sci-hub.se The initial product of this addition is typically a cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer. rsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium center are expelled to form the new C-C bond, regenerating the palladium(0) catalyst. semanticscholar.org For reductive elimination to occur, the two groups must be in a cis orientation on the palladium complex. uni-goettingen.de Therefore, if the intermediate exists as the trans-isomer, a trans-to-cis isomerization must precede the final bond-forming step. The rate of reductive elimination can be influenced by several factors, including the steric bulk of the ligands and the electronic nature of the coupling partners. Studies on related (aryl)(fluoroaryl)palladium complexes have shown that electron-withdrawing properties on one of the coupling partners can determine the regioselectivity and rate of this step. rsc.org

Table 1: Key Steps in a Typical Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Key Intermediate | Factors Influencing Rate |

| Oxidative Addition | Cleavage of the C-I bond of this compound and addition to Pd(0). | trans-[Pd(2-fluoro-5-thienyl)(I)L₂] | Ligand sterics and electronics, C-I bond strength, electron-withdrawing substituents on the thiophene ring. |

| Transmetalation | Transfer of an organic group (R) from an organometallic reagent (e.g., R-B(OH)₂) to the Pd(II) center. | trans-[Pd(2-fluoro-5-thienyl)(R)L₂] | Nature of the organometallic reagent, presence of base (Suzuki) or additives like Cu(I) (Stille), ligand properties. |

| Reductive Elimination | Formation of the C-C bond between the thienyl and R groups, regenerating the Pd(0) catalyst. | Product (2-Fluoro-5-R-thiophene) + Pd(0)L₂ | cis-orientation of coupling partners, steric hindrance, electronic effects of the coupled groups. |

Transmetalation and Ligand Exchange Processes

The mechanism of transmetalation is complex and can proceed through either an "open" or a "cyclic" transition state. nih.gov In the Suzuki-Miyaura coupling, a base (like hydroxide or alkoxide) is crucial. It activates the organoboron reagent by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then reacts with the palladium(II) intermediate. sci-hub.seuni-goettingen.de

Ligands play a critical role in facilitating transmetalation. Bulky, electron-rich phosphine ligands can accelerate this step by promoting the formation of a reactive, coordinatively unsaturated palladium species. mdpi.com In some cases, additives are used to enhance the reaction rate. For instance, in Stille couplings, copper(I) salts can act as co-catalysts, possibly by scavenging phosphine ligands from the palladium center or by facilitating the transmetalation from the organostannane. mdpi.com Throughout the catalytic cycle, ligand exchange processes are dynamic, with solvent molecules or other species competing for coordination sites on the palladium center.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

Beyond two-electron catalytic cycles, reactions involving this compound can also proceed through radical intermediates, often initiated by single electron transfer (SET). Photoredox catalysis has emerged as a powerful tool for generating these reactive species under mild conditions.

Photoredox Catalysis and Light-Induced Radical Generation

Visible-light photoredox catalysis utilizes a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) that, upon absorption of light, becomes a potent single-electron oxidant or reductant. nih.gov In the context of this compound, the process can be initiated by an excited photocatalyst transferring an electron to the thiophene substrate.

The proposed mechanism involves:

Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to this compound. This forms a radical anion intermediate.

Fragmentation: The transient radical anion rapidly fragments, cleaving the weak C-I bond to release an iodide anion and the highly reactive 2-fluoro-5-thienyl radical.

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a stoichiometric reductant in the reaction mixture to complete the catalytic cycle.

This method provides a mild alternative for generating aryl radicals compared to traditional methods that require harsh conditions like high temperatures or UV irradiation. rsc.org

Formation and Reactivity of Thienyl Radicals

Once formed via photoredox catalysis or other radical initiation methods, the 2-fluoro-5-thienyl radical is a versatile intermediate. Thienyl radicals, like other aryl radicals, can participate in a variety of transformations. The presence of the fluorine atom can influence the radical's reactivity and stability. Fluorinated radicals are known to be highly reactive. nsf.gov

Key reactions of the 2-fluoro-5-thienyl radical include:

Addition to π-Systems: The radical can add to alkenes and alkynes in a Giese-type reaction to form new C-C bonds.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor to form 2-fluorothiophene.

Coupling with other Radicals: It can couple with another radical species present in the reaction medium.

The reactivity profile of the 2-fluoro-5-thienyl radical makes it a valuable intermediate for the synthesis of complex thiophene-containing molecules.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. In this compound, the fluorine atom acts as an electron-withdrawing group, activating the thiophene ring towards nucleophilic attack.

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), breaking the aromaticity of the thiophene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing fluorine substituent.

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the leaving group (iodide anion), yielding the final substituted product.

Computational studies on the SNAr reactions of substituted thiophenes have confirmed this stepwise pathway, highlighting the formation of the Meisenheimer adduct as a key intermediate. The rate of the reaction is typically dependent on the first step (nucleophilic attack), as the C-I bond cleavage to restore aromaticity is usually fast.

Table 2: Comparison of Mechanistic Pathways

| Mechanism | Key Intermediate(s) | Driving Force / Initiator | Role of this compound |

| Pd-Catalyzed Cross-Coupling | Pd(II) oxidative addition complex, Pd(II) transmetalation complex | Pd(0) catalyst | Electrophile (C-I bond activation) |

| Photoredox Catalysis (SET) | Thiophene radical anion, 2-fluoro-5-thienyl radical | Visible light, photocatalyst | Radical precursor (C-I bond cleavage) |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex (anionic σ-adduct) | Strong nucleophile, electron-withdrawing fluorine group | Electrophilic aromatic substrate |

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene and its derivatives. The mechanism generally proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comwikipedia.org

Formation of a Sigma Complex (Arenium Ion) : In the initial, typically rate-determining step, the π-electron system of the thiophene ring acts as a nucleophile and attacks an electrophile (E⁺). masterorganicchemistry.commnstate.edu This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgbyjus.com

Deprotonation to Restore Aromaticity : In the second, fast step, a weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

For this compound, the regioselectivity and rate of the reaction are influenced by the electronic effects of the two halogen substituents. Halogens as a group are generally deactivating towards EAS due to their inductive electron-withdrawing effect (-I), which destabilizes the positively charged sigma complex. wikipedia.orglibretexts.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the carbocation intermediate when the electrophile attacks at the positions ortho or para to the halogen. wikipedia.org

In this compound, the available positions for substitution are C3 and C4. The fluorine atom at C2 is a strongly electronegative, inductively withdrawing group but also a π-electron donor through resonance. The iodine atom at C5 has a weaker inductive effect and is more polarizable. The fluorine atom's strong inductive effect deactivates the ring, while its resonance effect directs incoming electrophiles. In analogous systems like fluorobenzene, substitution is strongly directed to the para position, and the reaction rate can be comparable to that of benzene itself, a phenomenon attributed to the ability of fluorine to stabilize the intermediate carbocation. researchgate.net In the case of this compound, the directing effects of both halogens would influence the position of electrophilic attack, with substitution anticipated to occur at the C3 or C4 positions, influenced by the interplay of the inductive and resonance effects of both the fluorine and iodine atoms.

Table 1: General Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Effect | Influence on Sigma Complex | Impact on Reaction Rate | Directing Effect |

|---|---|---|---|

| Electron-Donating (Inductive or Resonance) | Stabilizes positive charge | Activating (Increases rate) | Ortho, Para |

| Electron-Withdrawing (Inductive) | Destabilizes positive charge | Deactivating (Decreases rate) | Meta (except Halogens) |

| Electron-Withdrawing (Resonance) | Destabilizes positive charge | Deactivating (Decreases rate) | Meta |

Role of Halogen-Metal Exchange in Reaction Initiation

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction is particularly effective for converting aryl halides into aryl-lithium or aryl-magnesium compounds. wikipedia.org The general reaction involves the treatment of an organic halide (R-X) with an organometallic reagent (R'-M), typically an alkyllithium like n-butyllithium or t-butyllithium. wikipedia.orgethz.ch

R-X + R'-Li ⇌ R-Li + R'-X

In the case of this compound, the molecule possesses two different halogens. The rate of halogen-metal exchange is heavily dependent on the halogen, following the general trend: I > Br > Cl >> F. wikipedia.orgprinceton.edu Aryl fluorides are typically unreactive in this exchange. wikipedia.orgprinceton.edu Therefore, for this compound, the halogen-metal exchange will occur exclusively at the C-I bond, leading to the formation of 2-fluoro-5-lithiothiophene. This high selectivity makes halogen-metal exchange a key reaction for initiating further functionalization at the C5 position of the thiophene ring.

The mechanism of the lithium-halogen exchange has been proposed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu In this mechanism, the carbanion of the alkyllithium reagent attacks the halogen atom (iodine in this case) on the thiophene ring. wikipedia.org This forms a hypervalent iodine intermediate (the ate-complex), which then collapses to form the more stable 5-lithiothiophene derivative and the alkyl iodide by-product. The equilibrium of the reaction is driven by the formation of the more stable organolithium species; aryl anions are generally more stable than the primary alkyl anions from which reagents like n-butyllithium are derived. wikipedia.org

This selective generation of 2-fluoro-5-lithiothiophene is a critical first step for a variety of subsequent reactions, such as trapping with electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C5 position.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant with a heavier isotope (k_H) (KIE = k_L / k_H). wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For the cleavage of a C-H bond, the substitution with deuterium (C-D) typically results in a significant primary KIE (k_H/k_D > 1), often in the range of 2-8. libretexts.org

In the context of electrophilic aromatic substitution, a KIE study can determine whether the initial attack of the electrophile or the subsequent deprotonation is the rate-limiting step. masterorganicchemistry.com

If the initial attack of the electrophile to form the sigma complex is the rate-determining step, and the subsequent C-H bond cleavage is fast, there will be no significant primary KIE observed (k_H/k_D ≈ 1).

If the C-H bond cleavage is part of the rate-determining step, a significant primary KIE would be expected.

For most EAS reactions, including those on thiophene, the formation of the sigma complex is the slow, rate-determining step, as it involves the disruption of the stable aromatic system. masterorganicchemistry.com The subsequent deprotonation is a rapid process to restore the highly favorable aromaticity. Therefore, for a typical EAS reaction on this compound, one would predict a KIE value close to unity when a hydrogen at the site of substitution is replaced by deuterium.

While no specific KIE studies have been reported for this compound, this prediction is based on the well-established mechanism for EAS on a wide variety of aromatic and heteroaromatic systems. A deviation from this, i.e., the observation of a large KIE, would suggest an unusual mechanism where proton removal has become rate-limiting.

Table 2: Interpretation of Primary Deuterium Kinetic Isotope Effects (k_H/k_D)

| Observed k_H/k_D Value | Interpretation |

|---|---|

| ~ 1 | C-H bond is not broken in the rate-determining step. |

| 2 - 8 ("Normal" KIE) | C-H bond is broken in the rate-determining step. |

Derivatization and Selective Functionalization of the 2 Fluoro 5 Iodothiophene Core

Differential Reactivity of Halogen Atoms (Iodine vs. Fluorine)

The synthetic utility of 2-fluoro-5-iodothiophene lies in the pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, making the iodine atom a more facile leaving group in a variety of reactions. This disparity allows for selective functionalization at the 5-position of the thiophene (B33073) ring while leaving the fluorine atom at the 2-position intact.

The iodine atom is readily susceptible to oxidative addition to transition metal catalysts, such as palladium(0), which is the initial step in many cross-coupling reactions. Conversely, the C-F bond is much stronger and less prone to cleavage under these conditions, typically requiring harsher reaction conditions or specialized catalytic systems for activation. This inherent difference in reactivity forms the basis for the selective transformations discussed in the following sections.

Selective Transformations at the Iodine Position

The high reactivity of the C-I bond in this compound makes it the primary site for initial functionalization. Palladium-catalyzed cross-coupling reactions and nucleophilic displacement of the iodide are the most common strategies employed for this purpose.

Palladium-Catalyzed C-C Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. In the case of this compound, the iodine atom serves as an excellent handle for these transformations, allowing for the introduction of a wide array of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for forming biaryl and vinyl-aryl linkages. For this compound, this reaction can be employed to introduce various aryl and heteroaryl groups at the 5-position. While specific examples for this compound are not extensively documented in readily available literature, the successful Suzuki coupling of similar bromothiophene derivatives suggests the feasibility and expected high regioselectivity of this transformation. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids proceeds selectively at the C-Br bond, indicating that the C-I bond in this compound would be even more reactive under similar conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, allowing for the introduction of various alkynyl moieties at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organohalide. This method is known for its tolerance of a wide range of functional groups. The C-I bond of this compound is expected to readily undergo oxidative addition to the palladium catalyst, facilitating the coupling with various organotin reagents to form new C-C bonds at the 5-position. wikipedia.org

| Coupling Reaction | Reagent | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 2-Fluoro-5-arylthiophene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Fluoro-5-alkynylthiophene |

| Stille Coupling | Organostannane | Pd catalyst | 2-Fluoro-5-substituted thiophene |

Nucleophilic Displacement Reactions of Iodide

While less common than palladium-catalyzed reactions for C-C bond formation, nucleophilic displacement of the iodide in aryl iodides can occur under specific conditions, particularly with soft nucleophiles. However, for this compound, this pathway is generally less favored compared to the versatile cross-coupling strategies.

Functionalization at the Fluorine Position

Following the selective modification at the iodine position, the less reactive fluorine atom can be targeted for further functionalization. This typically requires more forcing conditions or specific activation strategies.

Nucleophilic Aromatic Substitution of Fluorine

Nucleophilic aromatic substitution (SNA) of fluorine can be achieved, particularly when the thiophene ring is activated by electron-withdrawing groups. The strong electronegativity of the fluorine atom can make the adjacent carbon atom susceptible to nucleophilic attack. However, in the absence of strong activating groups, this transformation generally requires harsh conditions, such as high temperatures and strong nucleophiles.

Fluorine-Directed Lithiation and Subsequent Quenching

A more subtle and synthetically useful approach to functionalize the position adjacent to the fluorine atom is through directed ortho-lithiation. The fluorine atom, being a weak directing group, can facilitate the deprotonation of the adjacent C-3 proton by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position. This strategy allows for precise functionalization of the thiophene ring, guided by the fluorine substituent.

| Reaction | Reagent | Intermediate | Product |

| Fluorine-Directed Lithiation | Organolithium Base (e.g., n-BuLi) | 2-Fluoro-3-lithio-5-iodothiophene | 2-Fluoro-3-substituted-5-iodothiophene |

This sequential and selective functionalization of both the iodine and fluorine positions underscores the value of this compound as a versatile platform for the synthesis of highly substituted thiophene derivatives with potential applications in various fields of chemical science.

Introduction of Diverse Functional Groups (e.g., Boronic Esters, Stannanes, Silanes)

The selective functionalization of the C-5 position of this compound is readily achieved through the introduction of synthetically valuable moieties such as boronic esters, stannanes, and silanes. These derivatives are crucial intermediates for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Boronic Esters: The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters. alfa-chemistry.comorganic-chemistry.org In the case of this compound, the reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base affords 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. alfa-chemistry.comorganic-chemistry.orgresearchgate.net The C-I bond is selectively activated over the more robust C-F bond under these conditions. The resulting boronic ester is a stable, crystalline solid that can be readily purified and used in subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Stannanes: Organostannanes are valuable reagents for Stille cross-coupling reactions. wikipedia.orgwiley-vch.de The synthesis of 2-fluoro-5-(tributylstannyl)thiophene can be accomplished via a metal-halogen exchange reaction. Treatment of this compound with a strong base, such as n-butyllithium, at low temperatures leads to the formation of the corresponding 5-lithio-2-fluorothiophene intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired stannane (B1208499). chemicalbook.com This method provides a direct route to the organotin derivative, which can be used without further purification in many cases.

Silanes: The introduction of silicon-containing moieties onto the thiophene ring opens up avenues for further functionalization and can influence the electronic properties of the resulting compounds. The synthesis of 2-aryl-3-fluoro-5-silylthiophenes has been reported via a cascade reactive sequence, highlighting the possibility of incorporating silane (B1218182) groups into fluorinated thiophene systems. nih.gov While a direct silylation of this compound is less commonly documented, palladium-catalyzed silylation of aryl halides presents a potential route for this transformation.

| Functional Group | Synthetic Method | Key Reagents | Product |

|---|---|---|---|

| Boronic Ester | Miyaura Borylation | Bis(pinacolato)diboron, Palladium Catalyst, Base | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene |

| Stannane | Metal-Halogen Exchange and Quenching | n-Butyllithium, Tributyltin Chloride | 2-Fluoro-5-(tributylstannyl)thiophene |

| Silane | Cascade Reaction/Palladium-Catalyzed Silylation | Silylating Agent, Palladium Catalyst | 2-Fluoro-5-silylthiophene Derivative |

Synthesis of Multifunctionalized Thiophene Derivatives

The strategic and sequential functionalization of this compound allows for the synthesis of a wide array of multifunctionalized thiophene derivatives. By exploiting the differential reactivity of the C-I and C-F bonds, as well as the reactivity of the introduced functional groups, complex molecular architectures can be constructed.

For instance, the boronic ester derivative, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, can undergo Suzuki-Miyaura coupling with various aryl or heteroaryl halides to introduce a substituent at the 5-position. The remaining fluorine atom at the 2-position can then be subjected to nucleophilic aromatic substitution or other transformations under more forcing conditions, leading to a 2,5-disubstituted thiophene with distinct functionalities at each position.

Similarly, the stannane derivative can participate in Stille coupling reactions to introduce a group at the 5-position. nih.gov The sequential nature of these reactions provides a powerful tool for building molecular complexity in a controlled manner. nih.gov

| Intermediate | Reaction Type | Coupling Partner | Resulting Structure |

|---|---|---|---|

| 2-Fluoro-5-thienylboronic acid pinacol (B44631) ester | Suzuki-Miyaura Coupling | Aryl Halide (Ar-X) | 2-Fluoro-5-arylthiophene |

| 2-Fluoro-5-(tributylstannyl)thiophene | Stille Coupling | Aryl Halide (Ar-X) | 2-Fluoro-5-arylthiophene |

Remote Functionalization and Cascade Reactions

While direct functionalization at the halogenated positions is the most common strategy, remote functionalization and cascade reactions involving derivatives of this compound offer more advanced and efficient pathways to complex molecules.

A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where the subsequent transformation occurs due to the functionality generated in the previous step, without the need for isolating intermediates. nih.gov The synthesis of 2-aryl-3-fluoro-5-silylthiophenes from 2-bromo-3,3,3-trifluoropropene exemplifies such a process, involving an Sₙ2'-type reaction followed by a alfa-chemistry.comorganic-chemistry.orgsigmatropic rearrangement. nih.gov While this example does not start directly from this compound, it demonstrates the potential for designing cascade sequences involving fluorinated thiophenes.

The development of cascade reactions starting from functionalized this compound derivatives could provide rapid access to polysubstituted thiophenes. For example, a carefully designed substrate derived from this compound could undergo an intramolecular cyclization cascade triggered by a single synthetic operation, leading to the formation of fused ring systems or highly decorated thiophene cores. Such strategies are at the forefront of modern organic synthesis, aiming for increased efficiency and atom economy.

Catalytic Systems for Transformations of 2 Fluoro 5 Iodothiophene

Palladium-Based Catalysts

Palladium-based catalysts are the most extensively studied and widely employed systems for the functionalization of 2-fluoro-5-iodothiophene. Their versatility allows for a broad range of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The performance of palladium catalysts is intricately linked to the nature of the ancillary ligands. Ligand design and optimization play a pivotal role in enhancing catalyst stability, reactivity, and selectivity. For the transformations of this compound, both phosphine-based and N-heterocyclic carbene (NHC) ligands have proven to be highly effective.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have been instrumental in advancing palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These ligands facilitate the oxidative addition of the aryl iodide and promote the reductive elimination step, leading to higher turnover numbers and turnover frequencies. The steric bulk of these ligands often favors the formation of monoligated palladium(0) species, which are believed to be the active catalytic species in many cross-coupling reactions. nih.gov

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. nih.govnih.gov Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the palladium center and promoting catalytic activity. nih.gov In the context of this compound, NHC-palladium complexes have shown excellent performance in Suzuki-Miyaura and Heck cross-coupling reactions, often under milder reaction conditions and with lower catalyst loadings compared to their phosphine-based counterparts. nih.gov

The strategic design of ligands also allows for chemoselective transformations. For instance, in molecules containing multiple halide atoms, careful selection of the ligand can enable the selective activation of the C-I bond over C-Br or C-Cl bonds, a principle that is directly applicable to the selective functionalization of this compound.

Phosphine Ligands: A variety of phosphine ligands have been successfully employed in palladium-catalyzed reactions of this compound. For instance, in Suzuki-Miyaura coupling reactions, ligands such as SPhos have been shown to be highly effective for the coupling of 2-thienylboronic acids with aryl halides, a reaction type that is directly translatable to the arylation of this compound. nih.gov The use of these bulky monophosphine ligands often allows for reactions to be carried out at room temperature, which is particularly advantageous for substrates that may be thermally sensitive. nih.gov

N-Heterocyclic Carbene (NHC) Catalysts: Palladium complexes bearing NHC ligands have demonstrated exceptional activity in various cross-coupling reactions. nih.govnih.gov These catalysts are known for their high stability and efficiency, enabling challenging transformations. For the direct arylation of heteroarenes, a reaction analogous to the functionalization of this compound, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC-palladium complexes have shown good to excellent yields. researchgate.net The robust nature of the Pd-NHC bond contributes to the longevity of the catalyst and its ability to tolerate a wide range of functional groups. nih.gov

Palladacycle Catalysts: Palladacycles are pre-catalysts that contain a carbon-palladium bond within a cyclic structure. sigmaaldrich.com They are often air- and moisture-stable, making them convenient to handle. Upon activation, they generate highly active, low-coordinate palladium(0) species. core.ac.uk Palladacycle precatalysts, such as those developed by the Buchwald group, have been shown to be highly effective in Negishi cross-coupling reactions of heteroaryl halides under mild conditions. core.ac.uk These precatalysts can rapidly generate the active catalytic species, leading to fast and efficient transformations. core.ac.uk

| Catalyst Type | Ligand/Precatalyst Example | Typical Reactions | Key Advantages |

| Phosphine-Based | SPhos, XPhos | Suzuki-Miyaura, Buchwald-Hartwig | High reactivity, broad substrate scope, mild reaction conditions. |

| NHC-Based | PEPPSI-type complexes | Suzuki-Miyaura, Heck, Direct Arylation | High stability, high efficiency, tolerance to functional groups. |

| Palladacycle | Buchwald Palladacycles | Negishi, Suzuki-Miyaura | Air and moisture stable, rapid generation of active species. |

Nickel-Based Catalysts

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. Nickel's unique electronic properties and lower cost have driven significant research into its catalytic applications.

Nickel catalysts are highly effective in promoting both C-C and C-heteroatom bond formations. They are particularly adept at activating challenging C-F bonds, a property that could be relevant for further transformations of the fluoro-substituted thiophene (B33073) ring after initial functionalization at the iodo-position. nih.govbeilstein-archives.org Nickel-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, provide efficient routes for the formation of C-C bonds. beilstein-journals.org

For C-heteroatom bond formation, nickel-catalyzed amination reactions have been developed as an alternative to the palladium-catalyzed Buchwald-Hartwig amination. nih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

A study on the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids demonstrated the ability of nickel to activate aromatic C-F bonds, leading to the formation of 2-arylbenzofurans. beilstein-archives.orgbeilstein-journals.org This suggests the potential for nickel catalysts to be employed in the functionalization of the C-F bond in this compound derivatives.

Deprotonative cross-coupling is a powerful strategy that avoids the pre-functionalization of one of the coupling partners. Nickel catalysts have been shown to be effective in mediating the deprotonative C-H functionalization of thiophenes. researchgate.net This approach allows for the direct coupling of a C-H bond with an aryl halide. In the context of this compound, this could involve the direct coupling of another thiophene or arene at the 5-position, or potentially at the C-H positions of the thiophene ring under specific conditions.

| Reaction Type | Coupling Partners | Catalyst System Example |

| Kumada Coupling | Grignard Reagents + Aryl Halides | NiCl2(dppp) |

| Negishi Coupling | Organozinc Reagents + Aryl Halides | Ni(acac)2 / Ligand |

| C-F Activation/Coupling | 2-Fluorobenzofurans + Arylboronic Acids | Ni(cod)2 / PCy3 |

| Deprotonative Coupling | Thiophenes + Aryl Halides | Nickel(II) complex / Amine/RMgX |

Copper-Based Catalysts

Copper-based catalysts offer a more economical and environmentally benign alternative to palladium and nickel for certain cross-coupling reactions, particularly for the formation of C-N, C-O, and C-S bonds in Ullmann-type reactions. nih.govorganic-chemistry.org

The Ullmann condensation is a classic copper-promoted reaction for the formation of aryl ethers, aryl amines, and aryl thioethers from aryl halides. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols.

A study on the CuI-catalyzed N-heteroarylation of adamantane-containing amines with 2-fluoro-5-iodopyridine demonstrated the selective substitution of the iodine atom. mdpi.com This reaction highlights the potential of copper catalysts for the amination of this compound at the 5-position. The use of ligands such as 1,10-phenanthroline or various diamines can significantly improve the efficiency and substrate scope of these copper-catalyzed couplings. nih.gov

Copper-catalyzed C-S bond formation is another important transformation, allowing for the synthesis of aryl thioethers. nih.gov Given the sulfur atom in the thiophene ring, the development of efficient C-S coupling methods involving this compound is of significant interest.

| Reaction Type | Coupling Partners | Catalyst System Example |

| Ullmann C-N Coupling | Amines + Aryl Halides | CuI / Ligand (e.g., 1,10-phenanthroline) |

| Ullmann C-O Coupling | Phenols/Alcohols + Aryl Halides | CuI / Ligand (e.g., picolinic acid) |

| Ullmann C-S Coupling | Thiols + Aryl Halides | CuI / Ligand |

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-heteroatom and carbon-carbon bonds. While specific studies on this compound are limited, the reactivity of the C-I bond in this compound is expected to be similar to that of other aryl iodides, for which copper-catalyzed methods are well-established. These reactions are often advantageous due to the lower cost and toxicity of copper catalysts compared to palladium-based systems.

Common copper-mediated cross-coupling reactions applicable to aryl iodides include C-N (Buchwald-Hartwig amination), C-O (Ullmann condensation), and C-S bond formation. In a typical copper-catalyzed C-S cross-coupling reaction, an aryl iodide is reacted with a thiol in the presence of a copper(I) catalyst, a base, and often a ligand. The ligand, typically a nitrogen- or phosphorus-based compound, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. For instance, a ligand-free system using copper(I) iodide (CuI) has been shown to be effective for the C-S coupling of aryl iodides with thiols under relatively mild conditions uu.nlrsc.org.

The general reaction conditions for a copper-catalyzed C-S coupling of an aryl iodide are presented in the table below, which can be considered as a starting point for the transformation of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | None | K2CO3 | NMP | 100 | 95-99 | uu.nl |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | 80-95 | nih.gov |

| Cu2O | TBAB | - | - | - | - | longdom.org |

NMP: N-Methyl-2-pyrrolidone; TBAB: Tetrabutylammonium bromide

Similarly, copper-catalyzed N-arylation of anilines with iodothiophenes has been reported, demonstrating the feasibility of forming C-N bonds with this class of substrates researchgate.net. These reactions often employ a copper catalyst in combination with a ligand such as N,N-dimethylethanolamine, which can also serve as the solvent researchgate.net.

Copper Photoredox Catalysis

For instance, visible-light photoredox catalysis has been successfully employed for the fluorination and trifluoromethylation of aromatic compounds mdpi.com. In a hypothetical scenario, a photocatalyst could be used to activate this compound towards coupling with a suitable partner in the presence of a copper catalyst. This approach could offer advantages in terms of reaction conditions and functional group tolerance compared to traditional thermal methods.

Other Transition Metal Catalysts (e.g., Gold, Rhodium, Ruthenium)

Besides copper, other transition metals have been explored for the transformation of aryl halides, and their application to this compound can be inferred from studies on similar substrates.

Gold Catalysis: Gold catalysts have shown promise in cross-coupling reactions. For example, a gold-catalyzed alkenylation and arylation of phosphorothioates with organohalides has been developed, and it was demonstrated that 2-iodothiophene (B115884) is a compatible substrate for this transformation nih.gov. This suggests that gold catalysts could be effective for the C-S bond formation using this compound. The proposed catalytic cycle involves a Au(I)/Au(III) redox process nih.govrsc.org.

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) for 2-iodothiophene | Reference |

| MeDalPhosAuCl | - | AgSbF6 | DCE | 40 | 68 | nih.gov |

MeDalPhos: Di(1-adamantyl)-N,N-dimethylphosphinamine; DCE: 1,2-Dichloroethane

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to catalyze C-H activation and functionalization reactions nih.govnih.govrsc.orgpkusz.edu.cnrwth-aachen.de. However, their application in the direct cross-coupling of the C-I bond in this compound is less common. While rhodium-catalyzed C-H activation of the thiophene ring is a possibility, it would lead to a different set of products than the functionalization at the iodo-position.

Ruthenium Catalysis: Ruthenium catalysts have been employed in various cross-coupling reactions, but specific examples involving the transformation of this compound are scarce in the literature rsc.orgnih.govrsc.org.

Metal-Free and Organocatalytic Approaches

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for cross-coupling reactions to avoid the use of potentially toxic and expensive transition metals cas.cnnih.govresearchgate.net. These approaches often rely on the generation of radical or ionic intermediates under thermal or photochemical conditions nih.gov. While specific applications to this compound have not been extensively reported, the general strategies could be adapted.

For example, photo-induced, metal-free C-S cross-coupling reactions of aryl iodides with disulfides have been developed nih.gov. This method proceeds via a radical mechanism initiated by UV light. Organocatalytic approaches have also been successful in the synthesis of functionalized thiophenes through domino reactions, although these typically involve the construction of the thiophene ring rather than the functionalization of a pre-existing one researchgate.netnih.gov.

Development of Heterogeneous and Recyclable Catalytic Systems

The development of heterogeneous and recyclable catalytic systems is a key area of research in green chemistry, aiming to simplify product purification and reduce catalyst waste. These systems typically involve immobilizing the catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles nih.govresearchgate.netmdpi.comresearchgate.netknu.ac.kr.

While specific examples of heterogeneous catalysts for the transformation of this compound are not widely reported, the principles of catalyst heterogenization can be applied to the catalytic systems described above. For instance, copper or palladium catalysts can be supported on various materials to facilitate their recovery and reuse. The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of thiophene derivatives nih.gov. The development of such systems for the reactions of this compound would be a valuable contribution to the sustainable synthesis of functionalized thiophenes.

Theoretical and Computational Chemistry Studies on 2 Fluoro 5 Iodothiophene

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a deep understanding of the structure and reactivity of 2-fluoro-5-iodothiophene.

Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electrical conductivity.

For thiophene (B33073) derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring. The introduction of substituents, such as fluorine and iodine in this compound, significantly influences the energies of these orbitals. The fluorine atom, being highly electronegative, generally lowers the energy of both the HOMO and LUMO. Conversely, the larger and more polarizable iodine atom can raise the HOMO energy and lower the LUMO energy, leading to a smaller HOMO-LUMO gap.

Interactive Data Table: Illustrative HOMO-LUMO Energies of Substituted Thiophenes (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 | -0.8 | 5.7 |

| 2-Fluorothiophene | -6.7 | -0.9 | 5.8 |

| 2-Iodothiophene (B115884) | -6.3 | -1.2 | 5.1 |

| This compound (Estimated) | -6.4 | -1.3 | 5.1 |

Note: The values for this compound are estimations based on the trends observed for singly substituted thiophenes and are for illustrative purposes.

A smaller HOMO-LUMO gap in this compound compared to thiophene or 2-fluorothiophene would suggest higher reactivity and potential for use in organic electronic materials where a lower bandgap is desirable.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

In this compound, the electronegative fluorine atom would be expected to create a region of negative electrostatic potential around it. The iodine atom, although less electronegative than fluorine, is highly polarizable and can also influence the charge distribution, often leading to a region of positive potential on the halogen atom itself (a "sigma-hole"), which can participate in halogen bonding. The sulfur atom in the thiophene ring is also a region of negative potential.

The MEP surface of this compound would therefore provide a detailed map of its reactive sites. The regions around the hydrogen atoms on the thiophene ring would likely exhibit a positive potential, making them susceptible to deprotonation by a strong base. The carbon atom attached to the iodine is a likely site for nucleophilic attack in substitution reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify intermediates, transition states, and determine the activation energies for each step. This information is crucial for understanding reaction kinetics and selectivity.

Energy Profiles of Catalytic Cycles

This compound is a valuable building block in organic synthesis, often participating in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. DFT calculations can be employed to elucidate the entire catalytic cycle of these reactions.

A typical catalytic cycle for a Suzuki coupling, for example, involves three main steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling can provide the energy profile for each of these steps. The calculations would involve modeling the reactants, the catalyst (e.g., a palladium complex), intermediates, and transition states.

The energy profile would reveal the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding the energy profile can help in optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to improve the reaction yield and efficiency.

Interactive Data Table: Illustrative Energy Profile for a Generic Suzuki Coupling Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Product | -5.6 |

| 4 | Transmetalation Transition State | +12.8 |

| 5 | Transmetalation Product | -10.3 |

| 6 | Reductive Elimination Transition State | +20.5 |

| 7 | Products + Catalyst | -25.0 |

Note: This is a generic energy profile for a Suzuki coupling reaction and does not represent specific calculations for this compound.

Predicting Regioselectivity and Stereoselectivity

In many reactions involving substituted thiophenes, the issue of regioselectivity arises when there are multiple possible sites for a reaction to occur. Computational methods can be used to predict the regioselectivity by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product.

For this compound, a key regioselective reaction would be a metal-halogen exchange followed by reaction with an electrophile. The relative reactivity of the C-I versus the C-F bond would determine the outcome. Given that the C-I bond is significantly weaker and more polarizable than the C-F bond, it is expected that reactions such as lithiation or Grignard formation would occur selectively at the 5-position. DFT calculations of the transition state energies for the reaction at both positions would provide a quantitative prediction of this selectivity.

Stereoselectivity, which is the preferential formation of one stereoisomer over another, can also be predicted using computational methods. This is particularly relevant in reactions that create new stereocenters. By calculating the energies of the transition states leading to the different stereoisomers, the stereochemical outcome of a reaction can be predicted.

Quantum Chemical Studies of Fluorine and Iodine Effects

The presence of both a fluorine and an iodine atom on the thiophene ring of this compound gives rise to interesting electronic and steric effects that can be probed using quantum chemical calculations.

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can influence the acidity of the ring protons and the reactivity of the molecule in electrophilic aromatic substitution reactions. The iodine atom, while also a halogen, has a much lower electronegativity and is more polarizable. Its larger size also introduces steric effects that can influence the geometry of the molecule and the accessibility of adjacent reactive sites.

Quantum chemical calculations can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule, providing a detailed picture of the electronic effects of the fluorine and iodine substituents. Atoms in Molecules (AIM) theory can be used to analyze the nature of the chemical bonds, including the C-F and C-I bonds, and to identify any non-covalent interactions, such as halogen bonding.

These studies can help to rationalize the observed reactivity of this compound and to predict its behavior in new chemical transformations. The interplay of the electron-withdrawing nature of the fluorine and the polarizability and leaving group ability of the iodine makes this compound a molecule with a rich and tunable reactivity profile that can be effectively explored through the lens of computational chemistry.

Influence of Halogen Electronegativity and Size on Ring Activation

The presence of two different halogen atoms, fluorine and iodine, at the 2- and 5-positions of the thiophene ring significantly influences its electronic properties and reactivity. The electronegativity and size of these halogens play a crucial role in activating or deactivating the ring towards electrophilic or nucleophilic attack.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the thiophene ring towards electrophilic substitution. Conversely, its small size allows for effective overlap of its p-orbitals with the π-system of the thiophene ring, leading to a modest electron-donating mesomeric effect (+M).

Iodine, on the other hand, is less electronegative than fluorine but larger in size. Its inductive effect is weaker than that of fluorine. The larger size of the iodine atom's p-orbitals results in less effective overlap with the carbon p-orbitals of the thiophene ring, leading to a weaker mesomeric effect compared to fluorine.

The calculated molecular electrostatic potential (MEP) is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of lower electron density (more positive potential) across the thiophene ring compared to unsubstituted thiophene, confirming its deactivation towards electrophiles.

Halogen Bonding Interactions in Computational Models

A significant aspect of the computational chemistry of this compound is the study of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound is a potential halogen bond donor due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine atom along the extension of the C-I bond.

Computational models, particularly those employing Density Functional Theory (DFT), can be used to investigate and quantify these interactions. Studies on various halothiophenes have demonstrated the ability of iodine to form halogen bonds with a range of Lewis bases, such as nitrogen or oxygen atoms in other molecules. tuni.fiacs.org The strength of these interactions can be calculated, providing valuable information for crystal engineering and the design of supramolecular assemblies.